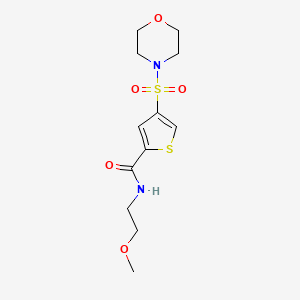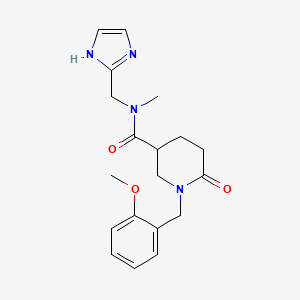![molecular formula C21H18N2O3 B5611307 4-{[([1,1'-biphenyl]-4-yloxy)acetyl]amino}benzamide](/img/structure/B5611307.png)
4-{[([1,1'-biphenyl]-4-yloxy)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide is an organic compound with the molecular formula C21H18N2O3 It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide typically involves the following steps:
Formation of 4-(1,1’-biphenyl-4-yloxy)acetyl chloride: This intermediate is prepared by reacting 4-(1,1’-biphenyl-4-yloxy)acetic acid with thionyl chloride (SOCl2) under reflux conditions.
Acylation Reaction: The resulting 4-(1,1’-biphenyl-4-yloxy)acetyl chloride is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine (Et3N) to yield 4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzoic acid
- 4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}phenol
- 4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}aniline
Uniqueness
4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its biphenyl moiety provides rigidity and stability, while the amide group allows for hydrogen bonding and interactions with biological targets.
Propiedades
IUPAC Name |
4-[[2-(4-phenylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c22-21(25)17-6-10-18(11-7-17)23-20(24)14-26-19-12-8-16(9-13-19)15-4-2-1-3-5-15/h1-13H,14H2,(H2,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHZOHCWDCVMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(FURAN-2-CARBONYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B5611225.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5611231.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5611249.png)
![4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B5611253.png)



![8-(cyclopropylmethyl)-N-(4-methylbenzyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5611278.png)
![N-[(3S,4R)-1-[2-(3-methoxyphenoxy)acetyl]-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5611283.png)
![8-glycyl-3-[2-(4-isopropyl-1-piperazinyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5611300.png)
![1-[3-(2-chlorophenoxy)propyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B5611304.png)

![N-(2-hydroxycyclohexyl)-N-methylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5611336.png)

